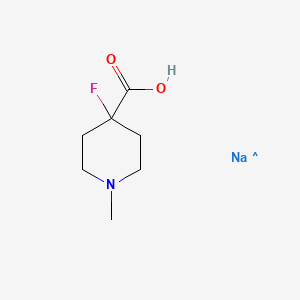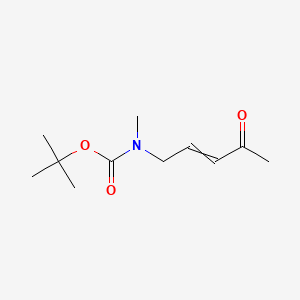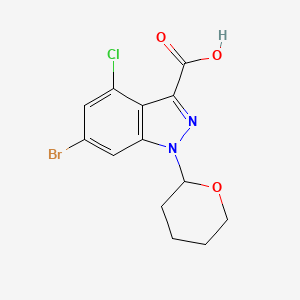
4-Fluoro-1-methyl-piperidine-4-carboxylic acid;sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt is a chemical compound that belongs to the piperidine family This compound is characterized by the presence of a fluorine atom at the 4th position of the piperidine ring, a methyl group at the 1st position, and a carboxylic acid group at the 4th position, which is neutralized by a sodium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 4th position of the piperidine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduction of the methyl group at the 1st position of the piperidine ring. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group at the 4th position. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.
Neutralization: The carboxylic acid group is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperidine-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride: Similar structure but different counterion, affecting solubility and stability.
4-Fluoro-4-methylpiperidine hydrochloride: Different substitution pattern, leading to distinct chemical behavior.
Uniqueness
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt is unique due to the presence of both the fluorine atom and the sodium salt form. This combination imparts specific chemical properties, such as increased stability and solubility, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H12FNNaO2 |
|---|---|
Peso molecular |
184.16 g/mol |
InChI |
InChI=1S/C7H12FNO2.Na/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11); |
Clave InChI |
YTQMYIMPUAJDNR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C(=O)O)F.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B13907046.png)



![Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B13907073.png)
![(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL](/img/structure/B13907080.png)








